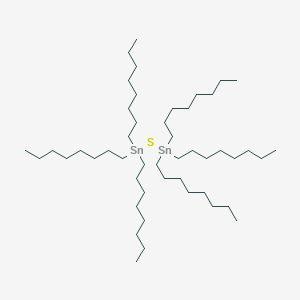

Hexaoctyldistannathiane

Description

Hexaoctyldistannathiane is an organotin compound featuring two tin (Sn) atoms bridged by a sulfur atom within a thiane ring structure, with six octyl (C₈H₁₇) groups attached to the tin centers. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and materials science. The octyl substituents likely enhance its solubility in nonpolar solvents and reduce reactivity compared to shorter-chain analogs, a common trend in organometallic chemistry .

Propriétés

Numéro CAS |

13413-18-8 |

|---|---|

Formule moléculaire |

C48H102SSn2 |

Poids moléculaire |

948.8 g/mol |

Nom IUPAC |

trioctyl(trioctylstannylsulfanyl)stannane |

InChI |

InChI=1S/6C8H17.S.2Sn/c6*1-3-5-7-8-6-4-2;;;/h6*1,3-8H2,2H3;;; |

Clé InChI |

AXIPKWBIXSFROG-UHFFFAOYSA-N |

SMILES |

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |

SMILES canonique |

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)S[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC |

Autres numéros CAS |

13413-18-8 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Hexamethylditin (C₆H₁₈Sn₂)

Hexamethylditin, a simpler distannane with methyl groups, serves as a baseline for comparison. Key differences include:

- Structural Features : Hexaoctyldistannathiane incorporates a sulfur atom in its bridging structure, which may influence electronic properties and catalytic behavior. In contrast, Hexamethylditin lacks heteroatoms in its Sn–Sn bond.

Hexamethylene Diisocyanate (C₈H₁₂N₂O₂)

- Reactivity : Hexaoctyldistannathiane’s sulfur bridge likely reduces its acute reactivity compared to isocyanates, which are highly electrophilic and pose significant inhalation hazards .

- Safety Protocols: Both compounds require stringent personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC) and respiratory protection, though organotins may necessitate additional precautions due to heavy metal toxicity .

Hexamethyldiisilazane (C₆H₁₉NSi₂)

This silicon-based compound shares functional similarities as a bridging heteroatom system:

- Electronic Properties : The sulfur atom in Hexaoctyldistannathiane may confer stronger Lewis acidity compared to the nitrogen in Hexamethyldiisilazane, influencing catalytic applications .

- Thermal Stability: Silicon-nitrogen bonds in Hexamethyldiisilazane degrade at lower temperatures (~200°C), whereas Sn–S bonds in Hexaoctyldistannathiane likely withstand higher temperatures, akin to other organotin sulfides .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Substituents | Bridging Atom | Key Applications |

|---|---|---|---|---|

| Hexaoctyldistannathiane | C₄₈H₁₀₂S Sn₂ | Octyl (C₈H₁₇) | Sulfur (S) | Catalysis, Polymer Additives |

| Hexamethylditin | C₆H₁₈Sn₂ | Methyl (CH₃) | None | Precursor in Organotin Synthesis |

| Hexamethylene Diisocyanate | C₈H₁₂N₂O₂ | Isocyanate (NCO) | None | Polyurethane Production |

Table 2: Toxicity and Handling

| Compound | Acute Toxicity (LD₅₀) | PPE Requirements | Environmental Persistence |

|---|---|---|---|

| Hexaoctyldistannathiane | Not reported | PVC gloves, A-type respirator, full-body suit | High (due to Sn content) |

| Hexamethylditin | 250 mg/kg (oral rat) | Nitrile gloves, fume hood | Moderate |

| Hexamethylene Diisocyanate | 230 mg/m³ (inhalation) | Full-face respirator, chemical apron | Low (hydrolyzes rapidly) |

Research Findings and Challenges

- Synthesis : Hexaoctyldistannathiane’s synthesis likely involves oxidative coupling of octyltin thiolates, a method analogous to shorter-chain distannanes but with challenges in isolating pure products due to steric hindrance .

- Catalytic Performance: Preliminary studies on similar organothiostannanes suggest enhanced catalytic activity in transesterification reactions compared to non-sulfur analogs, though data specific to Hexaoctyldistannathiane remains sparse .

- Toxicological Gaps: No direct studies on Hexaoctyldistannathiane’s chronic toxicity exist.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.